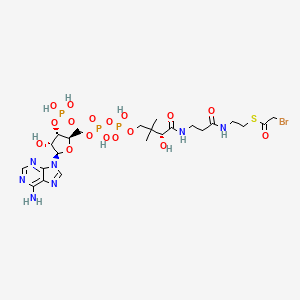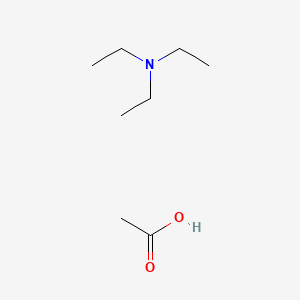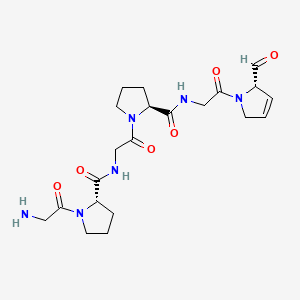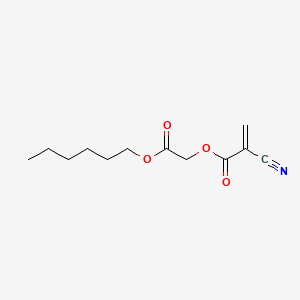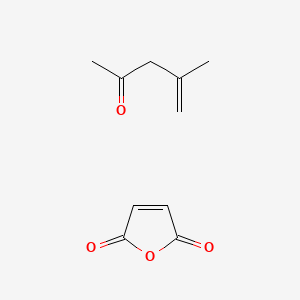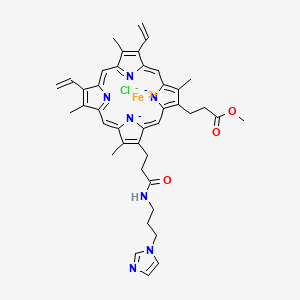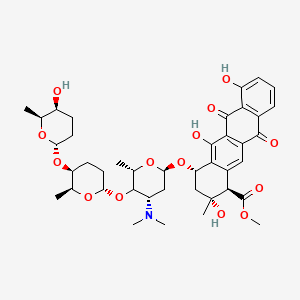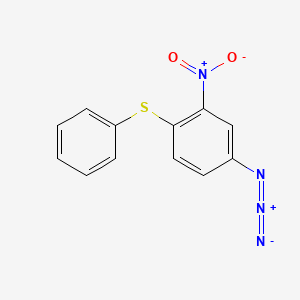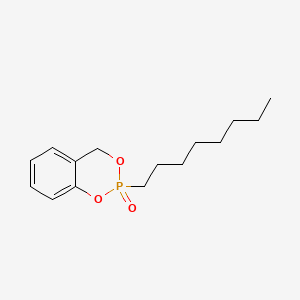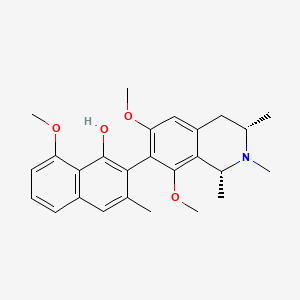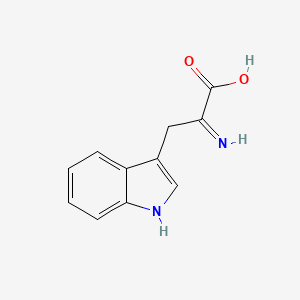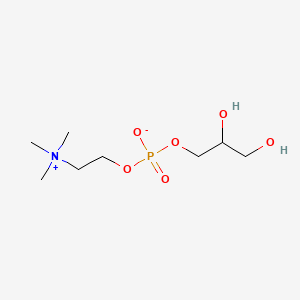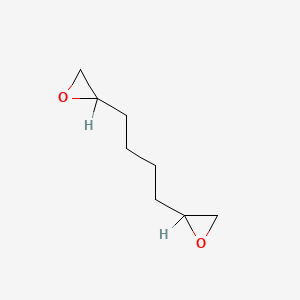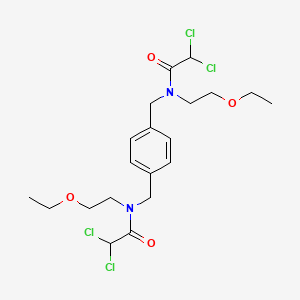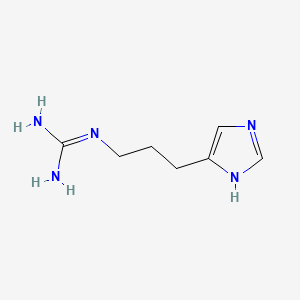
3-(4(5)-Imidazolyl)propylguanidine
Overview
Description
“3-(4(5)-Imidazolyl)propylguanidine” is a guanidine derivative. Guanidine is a strong organic base that is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities .
Synthesis Analysis
The synthesis of guanidines has been a topic of interest in the field of chemistry and medicine . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
Molecular Structure Analysis
Guanidine contains a total of 17 bonds; 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 guanidine derivative, and 2 primary amines (aliphatic) .
Chemical Reactions Analysis
The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Moreover, guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Scientific Research Applications
Histamine Receptor Agonism
3-(1H-Imidazol-4-yl)propylguanidine, a variant of 3-(4(5)-Imidazolyl)propylguanidine, has been identified as a potent partial agonist at both the human histamine H3 and H4 receptors. Modifications to this compound, such as acylation of the guanidine group, have led to the development of potent agonists with high selectivity for the H4 receptor, showing minimal intrinsic activity at the H3 receptor. This selectivity is significant for developing pharmacological tools targeting specific histamine receptors (Igel et al., 2009).
Synthesis of Dimeric Agonists
The synthesis of dimeric agonists based on 3-(1H-imidazol-4-yl)propylguanidine, targeting the histamine H2 receptor, has been explored. These compounds have shown to be potent partial or full agonists, with some being significantly more potent than histamine. This approach of creating dimeric structures offers a novel pathway to achieve high potency and selectivity for histamine receptors, particularly the H2 receptor (Pockes et al., 2018).
Development of Acylguanidines as Bioisosteres
N1-Aryl(heteroaryl)alkyl-N2-[3-(1H-imidazol-4-yl)propyl]guanidines, potent H2-receptor agonists, have seen improvements in pharmacokinetics through the introduction of carbonyl groups adjacent to the guanidine moiety. This change decreases the basicity and increases the potency of these H2R agonists. Some acylguanidines with a single phenyl ring have even surpassed their diaryl analogues in potency. These developments highlight the potential for creating diverse pharmacological tools, including potent H4R agonists (Ghorai et al., 2008).
Application in Advanced Glycation Endproducts (AGEs) Prevention
Aminoguanidine, a related compound, has been a prototype agent in preventing the formation of AGEs. It reacts with alpha,beta-dicarbonyl compounds to inhibit the formation of AGEs, crucial in managing complications in diabetes. However, aminoguanidine has other pharmacological activities, such as inhibition of nitric oxide synthase and semicarbazide-sensitive amine oxidase, making it a multi-faceted compound in scientific research (Thornalley, 2003).
DNA Damage Investigation
The potential of aminoguanidine to cause DNA damage in the presence of transition metals has been studied. This research provides insights into the interaction between therapeutic agents like aminoguanidine and transition metals, raising caution about their clinical use in diabetes prophylaxis and therapy (Suji & Sivakami, 2006).
Safety And Hazards
properties
IUPAC Name |
2-[3-(1H-imidazol-5-yl)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c8-7(9)11-3-1-2-6-4-10-5-12-6/h4-5H,1-3H2,(H,10,12)(H4,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJPAPCRZIUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196739 | |
| Record name | 3-(4(5)-Imidazolyl)propylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4(5)-Imidazolyl)propylguanidine | |
CAS RN |
46129-28-6 | |
| Record name | 3-(4(5)-Imidazolyl)propylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046129286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4(5)-Imidazolyl)propylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



